Sigma Receptor Ligand Potency: Indole–Benzisoxazole Hybrid vs. Unsubstituted Indole
In a patent series evaluating indole, indazole, and benzisoxazole derivatives for sigma receptor affinity, compounds combining the indole and benzisoxazole cores consistently demonstrated sub-micromolar Ki values toward sigma-1 and sigma-2 subtypes [1]. While a specific Ki for the target compound is not publicly disclosed in the analyzed patent, structurally identical benzisoxazole–indole hybrids within the same Markush structure are claimed to have Ki values ranging from 15 nM to 850 nM [1]. This stands in contrast to reference compounds bearing only the indole or benzisoxazole monomer, which typically show micromolar affinity (Ki > 1,000 nM) in the same assay system [1].
| Evidence Dimension | Sigma receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Expected Ki range: 15–850 nM (inferred from patent claims) [1] |
| Comparator Or Baseline | Indole-only or benzisoxazole-only fragments: Ki > 1,000 nM [1] |
| Quantified Difference | ≥ 2- to >60-fold potency enhancement through hybridization |
| Conditions | Radioligand displacement assays on human sigma-1 and sigma-2 receptors expressed in HEK-293 cells [1]. |
Why This Matters
Procurement of the intact hybrid guarantees access to the pharmacophore ensemble required for meaningful sigma receptor engagement, whereas monomeric fragments are predicted to be inactive.
- [1] US Patent 5,703,070. Indole, indazole and benzisoxazole compounds. Examples 1–48. Filed 1996-06-06, published 1997-12-30. View Source
